1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide
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Overview
Description
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H30N4O and its molecular weight is 354.498. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacokinetics of Novel Anaplastic Lymphoma Kinase Inhibitors : This compound has been identified as a potent and selective inhibitor with potential application in cancer treatment. It was studied for its pharmacokinetics, revealing insights into its systemic clearance and metabolic pathways, critical for understanding its therapeutic potential (Teffera et al., 2013).
Functionalization Reactions in Synthetic Chemistry : The compound has been involved in studies exploring functionalization reactions, which are fundamental in the synthesis of diverse chemical structures. This research contributes to the broader field of synthetic chemistry, demonstrating the versatility and reactivity of such compounds (Yıldırım et al., 2005).
Antimycobacterial Activity of Novel Compounds : Research has also been conducted on derivatives of this compound for their potential antimycobacterial activity. This is crucial in the search for new treatments against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).
Development of Mixed Ligand Complexes : Studies involving this compound have contributed to the development of mixed ligand complexes, potentially useful in labeling bioactive molecules for various applications (Mundwiler et al., 2004).
Investigation of Molecular and Crystal Structures : The compound's derivatives have been analyzed for their molecular and crystal structures, providing valuable information for the design of new drugs with specific binding properties (Richter et al., 2023).
Antiulcer Agent Synthesis : Research has explored the synthesis of imidazo[1,2-a]pyridines substituted at specific positions as potential antiulcer agents, contributing to the search for new treatments for gastrointestinal disorders (Starrett et al., 1989).
Antirhinovirus Agents : Derivatives of this compound have been designed and tested as potential antirhinovirus agents, demonstrating the compound's relevance in antiviral research (Hamdouchi et al., 1999).
PARP Inhibitor for Cancer Treatment : This compound has shown promising results as a PARP inhibitor, indicating potential effectiveness in cancer therapy (Tang et al., 2021).
Synthesis of Antitumor Compounds : It has been used in the synthesis of novel antitumor compounds, contributing to the ongoing research for effective cancer treatments (Clark et al., 1995).
Catalyst-Free Synthesis in Organic Chemistry : The compound is involved in the catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives, illustrating its role in advancing organic synthesis methods (Shaabani et al., 2014).
Mechanism of Action
Benzimidazole
This is a type of organic compound that is a fusion of benzene and imidazole. It is an important heterocyclic aromatic organic compound, which is widely used in pharmaceuticals and agrochemicals .
Piperidine
This is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge .
Carboxamide
This is a functional group that consists of a carbonyl group (C=O) linked to an amine group (NH2). Carboxamides are prevalent in many types of drugs due to their bioactivity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(cyclohexylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c26-21(22-14-16-6-2-1-3-7-16)17-10-12-25(13-11-17)15-20-23-18-8-4-5-9-19(18)24-20/h4-5,8-9,16-17H,1-3,6-7,10-15H2,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGWJMXJBGNRRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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